![molecular formula C10H10F2O3 B6320019 3-Difluoromethoxy-benzoic acid ethyl ester, 97% CAS No. 773135-28-7](/img/structure/B6320019.png)
3-Difluoromethoxy-benzoic acid ethyl ester, 97%
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Description
3-Difluoromethoxy-benzoic acid ethyl ester is a chemical compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol. It is a solid substance .
Molecular Structure Analysis
The InChI code for 3-Difluoromethoxy-benzoic acid ethyl ester is1S/C10H10F2O3/c1-2-14-10(13)7-4-3-5-8(6-7)9(11)12/h3-6H,2H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
3-Difluoromethoxy-benzoic acid ethyl ester is a solid substance . It should be stored in a dry place at a temperature between 2-8°C .Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s worth noting that benzoic acid derivatives are often involved in suzuki–miyaura coupling, a type of cross-coupling reaction used in organic synthesis . This reaction involves the palladium-catalyzed coupling of a boronic acid with a halide or pseudo-halide .
Biochemical Pathways
As a benzoic acid derivative, it may be involved in various biochemical reactions, including those in the suzuki–miyaura coupling process .
Result of Action
As a chemical intermediate, it’s primarily used in organic synthesis .
properties
IUPAC Name |
ethyl 3-(difluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-14-9(13)7-4-3-5-8(6-7)15-10(11)12/h3-6,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGWALYTNFJTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(difluoromethoxy)benzoate |
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